3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that features a fluorinated pyridine ring and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method for synthesizing fluoropyridines is through the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions . The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- Bis((5-fluoropyridin-3-yl)methyl)amine
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- (3-Fluoropyridin-4-yl)methanol
Uniqueness
3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of its fluorinated pyridine ring and pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9FN4 |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-(5-fluoropyridin-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9FN4/c1-14-9(11)3-8(13-14)6-2-7(10)5-12-4-6/h2-5H,11H2,1H3 |
InChI Key |
QAEYNGMGPNVDOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CN=C2)F)N |
Origin of Product |
United States |
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